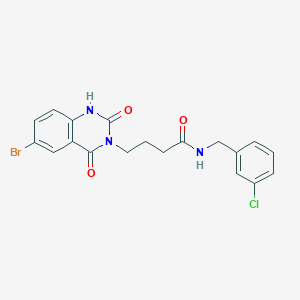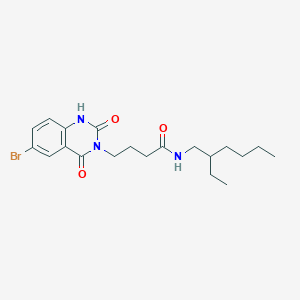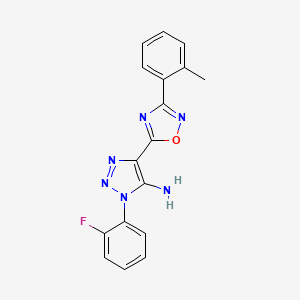![molecular formula C24H19FN2O2 B3409252 1-(2-fluorobenzyl)-7-methyl-3-(4-methylbenzoyl)[1,8]naphthyridin-4(1H)-one CAS No. 892292-94-3](/img/structure/B3409252.png)
1-(2-fluorobenzyl)-7-methyl-3-(4-methylbenzoyl)[1,8]naphthyridin-4(1H)-one
概要
説明
1-(2-fluorobenzyl)-7-methyl-3-(4-methylbenzoyl)[1,8]naphthyridin-4(1H)-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
Target of Action
The primary target of the compound “1-(2-fluorobenzyl)-7-methyl-3-(4-methylbenzoyl)[1,8]naphthyridin-4(1H)-one” is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This inhibition disrupts the normal signaling pathways regulated by these receptors, leading to changes in cellular processes such as cell proliferation and migration .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s interaction with FGFRs inhibits these downstream signaling pathways .
Pharmacokinetics
The compound’s low molecular weight is noted, which could be beneficial for its bioavailability .
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in certain cancer cells . It also significantly inhibits the migration and invasion of these cells .
実験室実験の利点と制限
The advantages of using 1-(2-fluorobenzyl)-7-methyl-3-(4-methylbenzoyl)[1,8]naphthyridin-4(1H)-one in lab experiments include its high potency and specificity for certain targets, as well as its diverse range of potential applications. However, limitations include its potential toxicity and the need for further research to determine optimal dosing and administration protocols.
将来の方向性
For research on 1-(2-fluorobenzyl)-7-methyl-3-(4-methylbenzoyl)[1,8]naphthyridin-4(1H)-one include further elucidation of its mechanism of action, optimization of synthesis methods for improved yield and purity, and exploration of its potential therapeutic applications in various disease states. Additionally, research on the pharmacokinetics and toxicity of this compound is needed to determine its safety and efficacy in clinical trials.
科学的研究の応用
1-(2-fluorobenzyl)-7-methyl-3-(4-methylbenzoyl)[1,8]naphthyridin-4(1H)-one has shown potential in various scientific research fields, including cancer research, infectious disease research, and neurological research. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In infectious disease research, it has been shown to have antimicrobial activity against various bacteria and fungi. In neurological research, it has been shown to have neuroprotective effects and improve cognitive function.
生化学分析
Biochemical Properties
1-(2-fluorobenzyl)-7-methyl-3-(4-methylbenzoyl)[1,8]naphthyridin-4(1H)-one interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions. It has been observed to interact with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . These interactions are crucial as they play a role in regulating cell proliferation, differentiation, and survival. The compound’s binding to these receptors inhibits their activity, thereby modulating downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are mediated through the inhibition of FGFR signaling pathways, which are often abnormally activated in cancer cells. Additionally, the compound influences gene expression and cellular metabolism, further contributing to its anticancer properties .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to FGFRs, leading to the inhibition of their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking the activation of downstream signaling pathways . The compound’s ability to inhibit FGFRs is attributed to its structural features, which allow it to fit into the ATP-binding pocket of the receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its inhibitory effects on FGFR signaling and cancer cell proliferation are sustained over time, indicating its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR signaling and reduces tumor growth without significant toxicity . At higher doses, it may cause adverse effects such as weight loss and organ toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in its biotransformation, leading to the formation of metabolites that are excreted via the kidneys . The compound’s metabolism can influence its pharmacokinetics and overall therapeutic efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . The compound’s lipophilic nature allows it to cross cell membranes easily, leading to its accumulation in specific tissues . This distribution pattern is essential for its therapeutic action and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications and targeting signals may influence its localization to specific cellular compartments, thereby modulating its biological effects .
特性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O2/c1-15-7-10-17(11-8-15)22(28)20-14-27(13-18-5-3-4-6-21(18)25)24-19(23(20)29)12-9-16(2)26-24/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMGCBMCJKGILV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-nitro-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B3409180.png)
![4-bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B3409184.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B3409185.png)
![N-(2-chloro-4-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B3409193.png)
![2-[(3-allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B3409206.png)


![7-acetyl-2-(benzylthio)-3-(3-chloro-4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3409227.png)
![11-Acetyl-4-(3-chloro-4-methylphenyl)-5-[(3-methylbutyl)sulfanyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3409229.png)



![(2E)-N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B3409271.png)
